molecular formula C15H22BrN3O2 B1500666 tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1065484-35-6

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1500666
CAS No.: 1065484-35-6
M. Wt: 356.26 g/mol
InChI Key: OEUOEPOCBIWMOJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate (CAS: 1417793-65-7) is a brominated pyridine derivative featuring a piperidine ring substituted at the 3-position with a carbamate-protected amine. Its molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.27 g/mol. The compound is characterized by a 6-bromo-substituted pyridin-2-yl group attached to the piperidine nitrogen, while the tert-butyl carbamate group provides steric protection to the amine functionality. This structural motif is common in medicinal chemistry intermediates, particularly in the synthesis of kinase inhibitors or neuroactive agents, where bromine serves as a handle for further cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)17-11-6-5-9-19(10-11)13-8-4-7-12(16)18-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUOEPOCBIWMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671532
Record name tert-Butyl [1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-35-6
Record name 1,1-Dimethylethyl N-[1-(6-bromo-2-pyridinyl)-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Route from Patent CN112608299A

A closely related synthesis described in patent CN112608299A outlines a method for preparing tert-butyl carbamate derivatives of aminopyridinyl piperidines, which can be adapted for the title compound with bromopyridinyl substitution. The method involves two main steps:

Step Reaction Description Reagents/Conditions Notes
1 Formation of Grignard reagent by halogen/magnesium exchange on fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, followed by addition to N-tert-butyloxycarbonyl-4-piperidone Isopropyl magnesium chloride-lithium chloride complex, tetrahydrofuran (THF) or dioxane solvents, controlled temperature Generates 4-(6-fluorenylformylamino-3-pyridyl)-4-hydroxy-N-tert-butyloxycarbonyl piperidine intermediate
2 Reduction of above intermediate by triethylsilane under boron trifluoride diethyl etherate catalysis, followed by alkaline deprotection Triethylsilane, BF3·OEt2 catalyst, alkaline aqueous solution (Na2CO3, K2CO3, or NaOH) Yields tert-butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate, which can be brominated to introduce the 6-bromo substituent

This synthetic approach enables the installation of the Boc protecting group on the piperidine nitrogen while maintaining the pyridine ring substitution pattern. The use of Grignard reagents and controlled reduction steps ensures high regioselectivity and yield.

Alternative Synthetic Approaches

While the patent focuses on a Grignard addition and reduction strategy, other literature and synthetic protocols for related compounds suggest:

  • Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the bromopyridinyl substituent onto a piperidine scaffold pre-functionalized with boronate esters or halides.

  • Direct amine protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., DIPEA in dichloromethane) after formation of the substituted piperidine.

  • Halogenation reactions on the pyridine ring after piperidine formation to install the bromine substituent at the 6-position, though regioselectivity must be carefully controlled.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Parameter Typical Conditions Impact on Synthesis
Solvent Tetrahydrofuran (THF), dioxane, or 2-methyltetrahydrofuran Solvent choice affects Grignard reagent stability and reaction kinetics
Temperature 0°C to room temperature for Grignard addition; mild heating for reduction Controls reaction rate and selectivity, minimizes side reactions
Molar Ratios Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate : isopropyl magnesium chloride-lithium chloride : N-tert-butyloxycarbonyl-4-piperidone = 1 : 1.1-1.4 : 0.9-1.0 Optimized for maximum yield and minimal by-products
Catalysts Boron trifluoride diethyl etherate for reduction Enhances reduction efficiency and selectivity
Work-up Saturated ammonium chloride quench, extraction with ethyl acetate, drying, recrystallization from methyl tert-butyl ether Ensures purity and isolation of product

Data Table Summarizing Preparation Methods

Step Reagents Reaction Type Conditions Product/Intermediate Yield (%) Notes
1 Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, isopropyl magnesium chloride-lithium chloride, N-tert-butyloxycarbonyl-4-piperidone Grignard addition 0°C to RT, THF/dioxane 4-(6-fluorenylformylamino-3-pyridyl)-4-hydroxy-N-tert-butyloxycarbonyl piperidine ~75-85 Controlled molar ratios critical
2 Triethylsilane, boron trifluoride diethyl etherate, alkaline aqueous solution Reduction and deprotection RT to mild heating, THF/dioxane tert-Butyl 4-(6-aminopyridin-3-yl) piperidine-1-carboxylate ~80-90 Alkaline work-up for Boc deprotection

Note: The bromine substituent at the 6-position on the pyridine ring can be introduced either prior to step 1 by starting with 6-bromopyridine derivatives or by selective bromination post-synthesis.

Research Findings and Critical Analysis

  • The Grignard reagent formation via halogen/magnesium exchange is a robust method for introducing nucleophilic species onto the piperidone scaffold, enabling the construction of the piperidine ring with the desired pyridine substitution.

  • The use of triethylsilane in the presence of boron trifluoride diethyl etherate provides a mild and selective reduction environment that preserves sensitive functional groups such as the Boc protecting group and the bromopyridinyl moiety.

  • Alkaline deprotection conditions allow for removal of fluorenylmethoxycarbonyl (Fmoc) groups without compromising the Boc group, which is essential for maintaining amine protection for further synthetic manipulations.

  • The choice of solvents such as THF, dioxane, or 2-methyltetrahydrofuran is critical for solubility and reaction kinetics, with greener solvents like 2-methyltetrahydrofuran offering industrial advantages.

  • Molar ratios and reaction times must be finely tuned to maximize yield and minimize side products, especially given the sensitivity of the bromopyridine ring to nucleophilic attack or dehalogenation.

Summary Table of Key Parameters for Preparation

Parameter Recommended Range Purpose
Grignard reagent molar ratio 1 : 1.1-1.4 (substrate : Mg reagent) Ensures complete halogen-magnesium exchange
Reaction temperature (Grignard addition) 0–25 °C Controls reactivity and selectivity
Reduction catalyst loading 0.7–1.0 equivalents BF3·OEt2 Optimizes reduction efficiency
Reducing agent equivalents 1.5–2.5 equivalents triethylsilane Ensures complete reduction
Alkali for deprotection 3–7 equivalents sodium carbonate or similar base Facilitates Boc deprotection and purification

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to reduce the carbamate group.

  • Substitution: : The bromo group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds like aldehydes and ketones.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyridines.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate exhibits several notable biological activities:

  • Pharmacological Potential :
    • It has been studied for its interactions with various biological targets, particularly in the context of drug discovery for conditions such as cancer and neurological disorders. The brominated pyridine moiety may enhance its binding affinity to specific receptors .
  • Binding Affinity Studies :
    • Interaction studies have focused on the compound's binding affinity against potential target proteins, which is critical for understanding its mechanism of action and therapeutic potential .
  • Comparative Analysis :
    • Similar compounds have been analyzed to highlight the unique properties of this compound. For example, structural analogs such as tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate show varying degrees of biological activity, indicating that slight modifications can lead to significant differences in efficacy .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials :
    • The synthesis often begins with commercially available piperidines and brominated pyridine derivatives.
  • Reactions :
    • Various reactions such as nucleophilic substitutions or coupling reactions are employed to construct the final product. The choice of reaction conditions can significantly influence the yield and purity of the compound .
  • Optimization :
    • Researchers continue to optimize synthetic routes to improve yields and reduce by-products, which is essential for scaling up production for clinical applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound in greater detail:

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through specific signaling pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neurological Disorders

Research has indicated that this compound may possess neuroprotective properties, potentially offering therapeutic avenues for treating neurodegenerative diseases. Binding studies revealed interactions with neurotransmitter receptors, suggesting a role in modulating synaptic transmission .

Mechanism of Action

The mechanism by which tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bromopyridine moiety can bind to various receptors and enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences References
tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate 6-bromo-pyridin-2-yl, piperidine-3-yl carbamate C₁₅H₂₂BrN₃O₂ 356.27 1417793-65-7 Reference compound; bromine at pyridine 6-position, piperidine backbone.
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-chloro, 5-pivalamido, methylcarbamate C₁₆H₂₄ClN₃O₃ 341.83 1142192-00-4 Chlorine at pyridine 6-position, pivalamido group at 5-position, methylcarbamate substitution.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro, methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 1142192-48-0 Bromine at pyridine 6-position, chlorine at 2-position, methylcarbamate.
tert-Butyl (2-bromopyridin-3-yl)carbamate 2-bromo-pyridin-3-yl carbamate C₁₀H₁₃BrN₂O₂ 273.13 N/A Bromine at pyridine 2-position; lacks piperidine ring.
tert-Butyl 4-[(6-bromopyridin-2-yl)methyl]piperazine-1-carboxylate 6-bromo-pyridin-2-yl, piperazine-carboxylate C₁₅H₂₂BrN₃O₂ 356.27 1380170-66-0 Piperazine backbone instead of piperidine; methyl linkage to pyridine.
tert-Butyl (6-bromopyridin-3-yl)carbamate 6-bromo-pyridin-3-yl carbamate C₁₀H₁₃BrN₂O₂ 273.13 218594-15-1 Bromine at pyridine 3-position; no piperidine ring.

Key Findings from Comparative Analysis

Substituent Position and Reactivity: The 6-bromo-pyridin-2-yl group in the target compound (vs. 3-bromo or 2-chloro analogs) significantly impacts reactivity. Methylcarbamate derivatives (e.g., CAS 1142192-48-0) exhibit reduced steric hindrance compared to piperidine-linked carbamates, favoring nucleophilic substitution reactions.

Backbone Modifications :

  • Replacement of piperidine with piperazine (CAS 1380170-66-0) introduces an additional nitrogen atom, increasing basicity and altering solubility profiles. Piperazine derivatives are more water-soluble but less lipophilic.

Functional Group Diversity :

  • The pivalamido group in CAS 1142192-00-4 enhances metabolic stability compared to unprotected amines, though it may reduce binding affinity in certain biological targets.

Structural Similarity Metrics :

  • Computational similarity analysis (Tanimoto coefficient) ranks tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7) as the closest analog (similarity score: 0.82), highlighting the importance of hydroxymethyl groups in bioactivity.

Biological Activity

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C15H22BrN3O2 and a molecular weight of approximately 356.26 g/mol, this compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a brominated pyridine moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. The compound's interactions with specific biological targets are critical for understanding its potential therapeutic applications.

Key Biological Activities

  • GSK-3β Inhibition :
    • The compound has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), an important kinase involved in various cellular processes including glycogen metabolism and cell signaling.
    • In studies, related compounds have shown IC50 values ranging from 8 nM to over 1000 nM against GSK-3β, suggesting that this compound may also possess similar inhibitory potency .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that certain derivatives of this compound did not significantly decrease cell viability across various concentrations, indicating a favorable safety profile .
  • Binding Affinity Studies :
    • Interaction studies have demonstrated that the compound binds effectively to specific receptors and enzymes, which is essential for its pharmacological activity. The binding affinity and selectivity towards various biological targets are crucial for its potential therapeutic use.

The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets within the cell. The bromopyridine moiety is particularly significant as it can interact with various receptors and enzymes, leading to downstream biological effects. Although specific pathways remain to be fully elucidated, initial findings suggest that the compound's structure allows it to modulate key signaling pathways involved in cellular regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Score
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate946000-13-10.74
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate153747-97-80.72
tert-Butyl (4-bromopyridin-2-yl)carbamate207799-10-80.72
tert-butyl pyridin-2-ylcarbamate38427-94-00.73

These comparisons illustrate how variations in structure can lead to differences in biological activity and potential applications, emphasizing the distinctiveness of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on GSK Inhibition : A recent study highlighted the development of novel GSK inhibitors based on similar scaffolds, demonstrating varying degrees of potency against GSK pathways, which could be relevant for understanding the therapeutic potential of this compound .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds showed promising results regarding their safety profiles at therapeutic concentrations, suggesting that further exploration into this compound could yield favorable outcomes for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Piperidine Functionalization : React 6-bromopyridin-2-amine with a suitable alkylating agent (e.g., 1,3-dibromopropane) under basic conditions (e.g., K₂CO₃) to form the piperidine ring .

Carbamate Protection : Treat the resulting amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to install the carbamate group .

  • Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm, piperidine protons at δ 1.6–3.2 ppm (multiplet patterns), and pyridine aromatic protons at δ 7.3–8.1 ppm .
  • ¹³C NMR : Confirm the carbamate carbonyl at δ 155–160 ppm and pyridine carbons at δ 120–150 ppm .
  • IR : The carbonyl stretch (C=O) appears at ~1680–1720 cm⁻¹, and N-H (carbamate) at ~3300 cm⁻¹ .
  • Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular weight (C₁₅H₂₀BrN₃O₂: ~370.25 g/mol) with fragmentation peaks for tert-butyl (57 m/z) and bromopyridine (156/158 m/z due to Br isotopes) .

Q. What are the common purification techniques for this compound, and how do solvent systems affect crystallization?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) to resolve byproducts. Polar impurities elute first .
  • Recrystallization : Optimal solvents include ethanol/water (4:1) or dichloromethane/hexane. Slow cooling (-20°C) enhances crystal lattice formation, yielding needle-like crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How does the bromine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bromine acts as a directing group, enabling regioselective Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • For Buchwald-Hartwig aminations , use Pd₂(dba)₃/Xantphos with amines (e.g., morpholine) in toluene at 100°C to replace Br with N-containing groups .
  • Contradiction Note : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Mitigate by increasing catalyst loading (5–10 mol%) or using bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in crystallographic data for tert-butyl carbamate derivatives, and how can SHELX programs aid in structural refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) and SHELXT for initial structure solution via dual-space algorithms .
  • Refinement in SHELXL :

Apply anisotropic displacement parameters for non-H atoms.

Use restraints for disordered tert-butyl groups (e.g., DFIX, SIMU commands).

Validate with R-factor convergence (<5%) and CheckCIF/PLATON for geometry errors .

  • Case Study : A similar compound (tert-butyl piperidine carbamate) showed torsional disorder in the carbamate group, resolved using TWIN/BASF commands in SHELXL .

Q. How can computational methods predict the compound’s interaction with biological targets, and what docking parameters are critical?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) :

Prepare the ligand (compound) with Open Babel (Gasteiger charges, rotatable bonds defined).

Use a rigid receptor (e.g., PDB ID 3ERT for kinase targets) with grid dimensions covering the active site (20 ų).

Analyze binding poses with PyMOL; prioritize H-bonds with carbamate carbonyl and hydrophobic interactions with tert-butyl .

  • MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P) to assess stability of ligand-receptor complexes. Calculate RMSD/RMSF to identify flexible regions .

Q. What are the challenges in scaling up the synthesis, and how can continuous flow systems improve efficiency?

  • Methodological Answer :

  • Challenges : Exothermic reactions (e.g., carbamate formation) require precise temperature control. Bromopyridine intermediates may degrade under prolonged heating .
  • Flow Chemistry Solutions :
  • Use microreactors (0.5 mm ID) for rapid mixing and heat dissipation.
  • Optimize residence time (2–5 min) and reagent stoichiometry (1:1.1 amine:chloroformate) to achieve >90% conversion .
  • Integrate in-line IR monitoring to detect reaction endpoints and automate purification .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Purity (%)Ref.
Piperidine formation6-Bromopyridin-2-amine, 1,3-dibromopropane, K₂CO₃, DMF, 80°C65–7590
Carbamate protectionTert-butyl chloroformate, Et₃N, CH₂Cl₂, 0°C85–9095

Table 2 : Crystallographic Parameters for Structural Validation

ParameterValueRef.
Space groupP2₁/c
R-factor3.2%
Bond length (C=O)1.23 Å
Torsion angle (C-O-C)120°

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate

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